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An In-Depth Technical Guide to 5-Formyl-3-methoxyphenylboronic Acid: Properties,

Synthesis, and Applications

Section 1: Introduction and Strategic Importance
5-Formyl-3-methoxyphenylboronic acid is a bifunctional aromatic building block of significant

interest to researchers in medicinal chemistry, drug discovery, and materials science. Its

strategic value lies in the orthogonal reactivity of its two key functional groups: the boronic acid

and the aldehyde. This unique arrangement allows for sequential, controlled modifications,

making it an invaluable scaffold for constructing complex molecular architectures.

The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions,

most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] This

reaction is a cornerstone of modern organic synthesis, enabling the efficient assembly of biaryl

and heteroaryl structures that are prevalent in many pharmaceutical agents.[3] The formyl

(aldehyde) group serves as a versatile synthetic handle, amenable to a wide array of

transformations including reductive amination, oxidation, reduction, and olefination. The meta-

disposed methoxy group acts as a weak electron-donating group, modulating the electronic

properties and reactivity of the phenyl ring and the boronic acid.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

and applications of 5-Formyl-3-methoxyphenylboronic acid, offering field-proven insights for

its effective utilization in research and development.
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Section 2: Physicochemical and Spectroscopic
Profile
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its successful application.

Core Physicochemical Properties
The properties of 5-Formyl-3-methoxyphenylboronic acid are summarized below. As a solid,

it is generally stable under standard laboratory conditions but requires specific storage to

maintain its integrity.

Property Value

Molecular Formula C₈H₉BO₄

Molecular Weight 179.97 g/mol

CAS Number 455444-24-9

Appearance
Typically an off-white to pale yellow

solid/powder.

Solubility

Soluble in organic solvents like

Dichloromethane (DCM), Ethyl Acetate, and

Diethyl Ether.[4]

Purity
Commercially available with purities often ≥95-

98%.[5]

Stability and Storage
Like many boronic acids, 5-Formyl-3-methoxyphenylboronic acid is susceptible to

dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is often

reversible upon exposure to water. For long-term viability, the compound should be stored

under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably

refrigerated and protected from light and moisture.[5][6]

Spectroscopic Characterization
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Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a

distinct fingerprint. The aldehyde proton (–CHO) is expected to appear as a singlet in the

highly deshielded region (δ 9.8–10.2 ppm). The methoxy group (–OCH₃) protons will present

as a singlet around δ 3.8–4.0 ppm. The three aromatic protons will appear as distinct

multiplets in the aromatic region (δ 7.0–8.0 ppm), with their specific shifts and coupling

patterns dictated by the electronic effects of the substituents. The two hydroxyl protons of the

boronic acid (–B(OH)₂) may appear as a broad singlet, and its chemical shift can vary

depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals in the ¹³C NMR spectrum

include the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons attached to the

methoxy group and boronic acid (~160 ppm and ~135 ppm, respectively, though the C-B

signal can be broad), and the methoxy carbon (~55 ppm).

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): ¹¹B NMR is a particularly powerful tool for

studying boronic acids.[7] It can be used to monitor the equilibrium between the trigonal

boronic acid and the tetrahedral boronate species, which is crucial for understanding its

reactivity and pKa. The chemical shift in the ¹¹B NMR spectrum confirms the boron

environment.[8]

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A

strong, sharp peak around 1680–1700 cm⁻¹ corresponds to the C=O stretching of the

aromatic aldehyde. A broad absorption in the region of 3200–3500 cm⁻¹ is indicative of the

O-H stretching of the boronic acid hydroxyl groups.

Section 3: Synthesis and Purification
While 5-Formyl-3-methoxyphenylboronic acid is commercially available, understanding its

synthesis provides context for potential impurities and scale-up strategies. A common and

logical approach involves the lithiation of a suitable aromatic bromide followed by quenching

with a borate ester.

Synthetic Workflow
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The following diagram outlines a plausible synthetic pathway starting from 3-bromo-5-

methoxybenzaldehyde. This route leverages a well-established method for boronic acid

synthesis.[9]

3-Bromo-5-methoxybenzaldehyde

Lithiation
(n-BuLi, THF, -78 °C)

Step 1

Aryl Lithium Intermediate

Borylation
(Triisopropyl borate)

Step 2

Boronate Ester Intermediate

Acidic Workup
(HCl (aq))

Step 3

5-Formyl-3-methoxyphenylboronic acid

Click to download full resolution via product page

Plausible synthetic route to the target compound.
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Step-by-Step Synthesis Protocol (Exemplary)
This protocol is based on standard procedures for the synthesis of arylboronic acids.[9]

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon

atmosphere, add 3-bromo-5-methoxybenzaldehyde (1.0 eq.) and anhydrous tetrahydrofuran

(THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(n-BuLi, ~1.1 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal

temperature remains below -70 °C.

Causality:This step performs a lithium-halogen exchange to generate a highly reactive

aryllithium species. The extremely low temperature is critical to prevent side reactions,

such as the nucleophilic attack of n-BuLi on the aldehyde.

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure

complete formation of the aryllithium intermediate.

Borylation: Slowly add triisopropyl borate (1.2-1.5 eq.) dropwise, again maintaining the

temperature below -70 °C.

Causality:The nucleophilic aryllithium attacks the electrophilic boron atom of the borate

ester. Triisopropyl borate is often preferred over trimethyl borate due to its lower

propensity for forming ate complexes.

Warming: After addition, allow the reaction to slowly warm to room temperature and stir

overnight (approx. 12-16 hours).

Hydrolysis (Workup): Quench the reaction by slowly adding aqueous hydrochloric acid (e.g.,

1 M HCl). Stir vigorously for 1-2 hours.

Causality:The acidic workup serves two purposes: it neutralizes any remaining base and

hydrolyzes the boronate ester intermediate to the final boronic acid product.

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent

like ethyl acetate (3x).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.chemicalbook.com/synthesis/3-methoxyphenylboronic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous

magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the

pure 5-Formyl-3-methoxyphenylboronic acid.

Section 4: Reactivity and Key Applications
The synthetic utility of 5-Formyl-3-methoxyphenylboronic acid is derived from its two distinct

reactive sites, which can be addressed selectively.

Core Compound

Boronic Acid Reactions

Formyl Group Reactions

5-Formyl-3-methoxyphenylboronic acid

Suzuki-Miyaura Coupling
(C-C Bond Formation)
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(Forms Carboxylic Acid)
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Key reaction pathways for the title compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/product/b1443117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most important application of arylboronic acids.[10] It enables the

synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][11]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Pd(0)L₂
(Active Catalyst)

Oxidative Addition

+ Ar-X

Ar-Pd(II)-X L₂

Transmetalation

Ar-Pd(II)-Ar' L₂

Ar'B(OH)₂
(Boronic Acid) Base (e.g., CO₃²⁻)

Reductive Elimination

Ar-Ar'
(Biaryl Product)
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Generalized Suzuki-Miyaura catalytic cycle.

Reagent Preparation: In a reaction vessel, combine 5-Formyl-3-methoxyphenylboronic
acid (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), and a palladium catalyst such as

Pd(PPh₃)₄ (1-5 mol%).

Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol) and an

aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium phosphate

(K₃PO₄) (2-3 eq.).

Causality:The base is essential for the transmetalation step. It converts the boronic acid to

a more nucleophilic boronate salt [-B(OH)₃]⁻, which facilitates the transfer of the aryl group

from boron to the palladium center.

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and

monitor the reaction progress by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an organic solvent. The organic layer is then washed, dried, and concentrated. The

resulting crude product is purified by column chromatography or recrystallization to yield the

desired biaryl product.

Reactions Involving the Formyl Group
The aldehyde functionality provides a gateway to numerous other compound classes.

Reductive Amination: The formyl group can react with a primary or secondary amine to form

an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride,

NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. This is a powerful

method for C-N bond formation.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde

into an alkene, enabling C=C bond formation with predictable stereochemistry depending on

the ylide used.

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using

reagents like potassium permanganate (KMnO₄) or reduced to a primary alcohol using mild
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reducing agents like sodium borohydride (NaBH₄).

Section 5: Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the quality of the

reagent. The following information is synthesized from safety data sheets (SDS) of structurally

similar compounds.[6][12][13][14]

Hazard Category GHS Statements & Pictograms

Classification

Skin Irritation (Category 2), Eye Irritation

(Category 2), May cause respiratory irritation

(Category 3).

Pictogram alt text

Hazard Statements

H315: Causes skin irritation.[14] H319: Causes

serious eye irritation.[6][14] H335: May cause

respiratory irritation.[6]

Precautionary Statements

P261: Avoid breathing dust.[6] P280: Wear

protective gloves/eye protection/face protection.

[14] P302+P352: IF ON SKIN: Wash with plenty

of soap and water.[6] P305+P351+P338: IF IN

EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[6]

Handling: Always handle 5-Formyl-3-methoxyphenylboronic acid in a well-ventilated fume

hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves. Avoid formation and inhalation of dust.[13][14]

Storage: Store in a cool, dry, and dark place under an inert atmosphere. The container must

be kept tightly closed to prevent degradation.[5][6]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations. Do not allow it to enter drains.[15]
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Section 6: Conclusion and Future Outlook
5-Formyl-3-methoxyphenylboronic acid stands out as a highly valuable and versatile

building block in organic synthesis. The presence of two distinct and orthogonally reactive

functional groups—the boronic acid for robust C-C bond formation and the aldehyde for a

plethora of derivatizations—provides chemists with a powerful tool for molecular construction.

Its application is particularly relevant in the field of drug discovery, where the rapid synthesis of

diverse compound libraries is essential for identifying new therapeutic leads.[1][16] As synthetic

methodologies continue to advance, the strategic application of such multifunctional reagents

will undoubtedly play a central role in the development of novel pharmaceuticals,

agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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